molecular formula C10H14ClNOS B14874012 2-(3-Chloro-4-methoxy-benzylsulfanyl)ethylamine

2-(3-Chloro-4-methoxy-benzylsulfanyl)ethylamine

Cat. No.: B14874012
M. Wt: 231.74 g/mol
InChI Key: QDTJGXWBKVEEBS-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxy-benzylsulfanyl)ethylamine is an organic compound with the molecular formula C10H14ClNOS It is characterized by the presence of a chloro and methoxy group on a benzene ring, which is further connected to an ethylamine group through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxy-benzylsulfanyl)ethylamine typically involves multiple steps. One common approach starts with the chlorination of 4-methoxybenzyl alcohol to form 3-chloro-4-methoxybenzyl chloride. This intermediate is then reacted with thiourea to introduce the sulfanyl group, forming 3-chloro-4-methoxybenzylsulfanyl chloride. Finally, the ethylamine group is introduced through a nucleophilic substitution reaction with ethylamine, yielding the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is also considered to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxy-benzylsulfanyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the chloro group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding dechlorinated compound.

    Substitution: Compounds with hydroxyl or amino groups replacing the chloro group.

Scientific Research Applications

2-(3-Chloro-4-methoxy-benzylsulfanyl)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxy-benzylsulfanyl)ethylamine involves its interaction with molecular targets through its functional groups. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. The ethylamine group can interact with receptors or enzymes, potentially modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxybenzylamine: Lacks the sulfanyl group.

    2-(4-Methoxybenzylsulfanyl)ethylamine: Lacks the chloro group.

    2-(3-Chloro-4-methylbenzylsulfanyl)ethylamine: Has a methyl group instead of a methoxy group.

Uniqueness

2-(3-Chloro-4-methoxy-benzylsulfanyl)ethylamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the benzene ring, along with the sulfanyl and ethylamine groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H14ClNOS

Molecular Weight

231.74 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)methylsulfanyl]ethanamine

InChI

InChI=1S/C10H14ClNOS/c1-13-10-3-2-8(6-9(10)11)7-14-5-4-12/h2-3,6H,4-5,7,12H2,1H3

InChI Key

QDTJGXWBKVEEBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CSCCN)Cl

Origin of Product

United States

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